Ethyl 3-oxoindoline-2-carboxylate
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Overview
Description
Ethyl 3-oxoindoline-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxoindoline-2-carboxylate typically involves the reaction of indole derivatives with ethyl chloroformate under basic conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoindoline derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Scientific Research Applications
Ethyl 3-oxoindoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is investigated for its potential as an anticancer agent and in the development of other therapeutic compounds.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ethyl 3-oxoindoline-2-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and proteins, influencing cellular processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 3-oxoindoline-2-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-aldehyde: Used in the synthesis of various organic compounds.
This compound is unique due to its specific structure and the range of reactions it can undergo, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h3-6,9,12H,2H2,1H3 |
InChI Key |
MYONRKNOSGRGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=CC=CC=C2N1 |
Origin of Product |
United States |
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